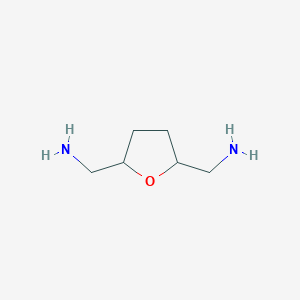

2,5-Bis(aminomethyl)tetrahydrofuran

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[5-(aminomethyl)oxolan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXIPRQHXNUUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467021 | |

| Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66918-21-6 | |

| Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Bis Aminomethyl Tetrahydrofuran

Biomass-Derived Precursors and Feedstocks in Synthetic Pathways

The synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran is deeply rooted in the valorization of biomass. Several key platform chemicals derived from renewable resources serve as the primary starting points for its production.

Utilization of 5-Hydroxymethylfurfural (B1680220) (HMF) as a Primary Source

5-Hydroxymethylfurfural (HMF) is a versatile and crucial platform molecule derived from the dehydration of carbohydrates like fructose (B13574) and glucose. rsc.orgncsu.edunih.gov Its unique structure, featuring both an aldehyde and a hydroxyl group, makes it an ideal precursor for a variety of value-added chemicals, including 2,5-Bis(aminomethyl)furan (B21128) (BAMF), a direct precursor to BAMTHF. nih.govrsc.orgnih.govdntb.gov.ua

The conversion of HMF to BAMF is a challenging yet pivotal step. One-pot transformations have been developed to streamline this process. For instance, a bifunctional CuNiAlOx catalyst has been shown to be highly effective in the one-pot conversion of HMF to BAMF, achieving a yield of 85.9% through a two-stage reaction process. rsc.orgnih.govdntb.gov.ua Another approach involves a new reaction pathway where the hydroxyl and aldehyde groups of HMF are aminated sequentially. This method, utilizing a Ritter reaction followed by direct reductive amination, has yielded N-acyl-5-aminomethyl furfural (B47365) at 89.1% and a final BAMF yield of 45.7%. researchgate.netsciengine.com

Derivation from 2,5-Diformylfuran (DFF)

2,5-Diformylfuran (DFF), another important biomass-derived platform chemical, can be synthesized from the oxidation of HMF or directly from fructose. rsc.orgncsu.edu DFF serves as a key intermediate in the synthesis of BAMF. One notable method involves the oximation of DFF to produce 2,5-diformylfuran dioxime, which is then hydrogenated to yield BAMF. nih.govresearchgate.net This process, particularly when using a Rh/HZSM-5 catalyst, has demonstrated high efficiency, achieving a BAMF yield of 94.1%. researchgate.netrsc.org The surface acidity of the HZSM-5 support is believed to enhance the dehydration-hydrogenation sequence, contributing to the high selectivity. rsc.org Reductive amination of DFF over acid-treated Raney-Ni catalysts has also been explored, resulting in a BAMF yield of 42.6%. nih.gov

Strategic Role of 2,5-Bis(aminomethyl)furan (BAMF) as a Key Intermediate

2,5-Bis(aminomethyl)furan (BAMF) stands as the central intermediate in the most efficient synthetic routes to this compound. googleapis.comgoogle.comgoogle.comwipo.int The final step in the synthesis of BAMTHF involves the hydrogenation of the furan (B31954) ring of BAMF. googleapis.comgoogle.comgoogle.com This critical transformation requires carefully selected catalyst systems to achieve high yields and selectivity, avoiding unwanted side reactions. The direct supply of BAMF to the reaction system is a key factor in the efficient production of this compound. googleapis.comgoogle.com

Catalytic Hydrogenation Processes for Ring Saturation

The saturation of the furan ring in 2,5-Bis(aminomethyl)furan is a crucial step to produce this compound. This is typically achieved through catalytic hydrogenation, where the choice of catalyst plays a paramount role in the efficiency and selectivity of the reaction.

Heterogeneous Catalyst Systems and Their Performance in Selective Hydrogenation

Heterogeneous catalysts are widely favored for the hydrogenation of furan derivatives due to their ease of separation and recyclability. The performance of these catalysts is highly dependent on the active metal component and the support material.

A variety of metal-based catalysts have been investigated for the hydrogenation of the furan ring in BAMF to yield BAMTHF. The selection of the metal is critical to ensure selective hydrogenation of the furan ring without causing hydrogenolysis of the C-N or C-O bonds. google.comgoogle.com

Ruthenium (Ru): Ruthenium-based catalysts have shown significant promise in the hydrogenation of furan derivatives. nih.govrsc.org Chiral ruthenium catalysts with N-heterocyclic carbene ligands have been developed for the asymmetric hydrogenation of disubstituted furans, producing enantioenriched tetrahydrofurans. nih.gov In the context of BAMF hydrogenation, ruthenium is a preferred metal, often used in one-pot syntheses. google.com

Nickel (Ni): Nickel catalysts, particularly Raney-Ni, are effective for the hydrogenation of furan rings. google.com The surface structure of nickel catalysts can be tuned to control hydrogenation selectivity. For instance, highly exposed Ni(111) facets promote the hydrogenation of both the C=O bond and the furan ring. acs.org Sponge nickel catalysts promoted with iron and chromium have also been used for the hydrogenation of furan and its derivatives. google.com Nickel-modified tungsten carbide catalysts have also been explored for furfural hydrogenation. rsc.org

Palladium (Pd): Palladium catalysts are also employed in the hydrogenation of furan derivatives. capes.gov.brresearchgate.net Bimetallic Pd-Re catalysts on alumina (B75360) have demonstrated high selectivity for the hydrogenation of furfural to furfuryl alcohol. mdpi.com

Rhodium (Rh): Rhodium catalysts, particularly when supported on acidic materials like HZSM-5, have proven highly effective in the synthesis of BAMF from DFF dioxime, which is a precursor to BAMTHF. rsc.org Rhodium is also one of the preferred metals for the direct hydrogenation of BAMF. google.com

Other Metals: A patent for the production of this compound discloses that the hydrogenation catalyst can include at least one metal selected from the group consisting of Iron (Fe), Cobalt (Co), Copper (Cu), Iridium (Ir), Platinum (Pt), Rhenium (Re), and Osmium (Os). google.comgoogle.com The use of these metals, either alone or in combination, allows for the selective hydrogenation of the olefin in BAMF to efficiently produce BAMTHF. google.com

The following table summarizes the performance of various catalytic systems in the synthesis of this compound and its precursors.

| Precursor | Catalyst | Product | Yield | Reference |

| 5-Hydroxymethylfurfural (HMF) | Cu4Ni1Al4Ox | 2,5-Bis(aminomethyl)furan (BAMF) | 85.9% | rsc.org |

| 5-Hydroxymethylfurfural (HMF) | Trifluoromethane sulphonic acid and phosphoric anhydride, then reductive amination | 2,5-Bis(aminomethyl)furan (BAMF) | 45.7% | nih.gov |

| 2,5-Diformylfuran (DFF) | Acid treated Raney-Ni | 2,5-Bis(aminomethyl)furan (BAMF) | 42.6% | nih.gov |

| 2,5-Diformylfuran dioxime | Rh/HZSM-5 | 2,5-Bis(aminomethyl)furan (BAMF) | 94.1% | rsc.org |

| 2,5-Bis(aminomethyl)furan (BAMF) | Ru, Rh, Fe, Cu | This compound | Efficient production | google.com |

Support Materials and Their Influence on Catalytic Activity and Selectivity

For the hydrogenation of 2,5-bis(aminomethyl)furan to this compound, various support materials have been investigated. A patent discloses the use of ruthenium (Ru) on alumina (Al2O3) and rhodium (Rh) on carbon (Rh/C) as effective catalysts. google.com In one example, Ru/alumina that was pre-reduced at 150°C was used for the hydrogenation, highlighting the importance of the catalyst's pre-treatment. google.com Another example utilized 5 mass% Rh/C, demonstrating that carbon is also a viable support material for this transformation. google.com

In the synthesis of the precursor BAMF from 5-hydroxymethylfurfural (HMF), a wider range of supports has been explored. For instance, in the reductive amination of HMF, Ni-based catalysts were screened with six different supports, with γ-Al2O3 being identified as the most effective. researchgate.net The use of γ-Al2O3 as a support for a 10Ni catalyst resulted in a high BAMF yield of 86.3%. researchgate.net

The surface properties of the support, such as acidity, play a crucial role in directing the reaction pathway. In the synthesis of BAMF from 2,5-diformylfuran dioxime, a Rh/HZSM-5 catalyst showed high selectivity (94.1% yield). rsc.org This high selectivity was attributed to the surface acidity of the HZSM-5 support, which facilitated a controlled dehydration-hydrogenation sequence. rsc.org

The crystal structure of the support material can also exert a strong influence on catalytic performance. Studies on the conversion of HMF have shown that different crystal phases of a support like zirconia (monoclinic vs. tetragonal) can lead to variations in hydrogenation and hydrogenolysis activities. researchgate.net This suggests that tuning the crystal phase of the support is a viable strategy for optimizing catalyst activity and selectivity. researchgate.net

Table 1: Influence of Support Materials on Catalyst Performance

| Catalyst | Support Material | Precursor | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ru | Alumina (Al2O3) | 2,5-Bis(aminomethyl)furan | This compound | Not specified | google.com |

| Rh | Carbon (C) | 2,5-Bis(aminomethyl)furan | This compound | Not specified | google.com |

| 10Ni | γ-Alumina (γ-Al2O3) | 5-Hydroxymethylfurfural | 2,5-Bis(aminomethyl)furan | 86.3 | researchgate.net |

| Rh | HZSM-5 | 2,5-Diformylfuran dioxime | 2,5-Bis(aminomethyl)furan | 94.1 | rsc.org |

Catalytic Stability and Recyclability Studies

The long-term stability and reusability of catalysts are paramount for the economic viability of industrial-scale synthesis of this compound. Research in this area has focused on understanding the deactivation mechanisms and developing strategies to enhance catalyst longevity.

In the one-step reductive amination of HMF to BAMF, a Raney Ni catalyst demonstrated the ability to be reused for four cycles without a significant loss in its catalytic performance under optimized conditions. nih.gov However, characterization of the reused catalyst using XRD and XPS revealed potential deactivation pathways. The formation of nickel nitride (Ni3N) and the adsorption of alkyl amines on the catalyst surface were identified as the primary reasons for the eventual decline in catalytic activity. nih.gov

For the hydrogenation of 2,5-bis(aminomethyl)furan to this compound, the recyclability of the catalyst is also a key consideration. While specific long-term stability data is not extensively detailed in the provided search results, the use of heterogeneous catalysts like Ru/alumina and Rh/C inherently allows for their separation from the reaction mixture and potential reuse. google.comepo.org The process of filtering the catalyst after the reaction, as described in a patent, is a standard procedure for catalyst recovery. google.com

Further research into the development of more robust catalysts with improved resistance to poisoning and sintering is crucial for advancing the industrial production of this compound.

Reductive Amination Strategies for Amine Functionality Introduction

Reductive amination is a key chemical transformation for introducing the essential amine functionalities to produce this compound and its precursors. This can be achieved through either direct or stepwise approaches, starting from different biomass-derived platform molecules.

Direct Reductive Amination of Diformylfuran Derivatives

The direct reductive amination of 2,5-diformylfuran (DFF) offers a more streamlined route to 2,5-bis(aminomethyl)furan (BAMF), which is a direct precursor to this compound. This one-step approach involves the reaction of DFF with ammonia (B1221849) and hydrogen in the presence of a suitable catalyst.

For the first time, the direct reductive amination of DFF to BAMF was demonstrated using commercial Nickel-Raney and acid-treated Nickel-Raney catalysts. scirp.org The acid-treated Nickel-Raney catalyst was found to be more effective, achieving a BAMF yield of 42.6% in a THF-water mixed reaction medium. scirp.org The enhanced performance was attributed to a higher composition of Ni(0) species and a larger surface area. scirp.org

Table 2: Direct Reductive Amination of Diformylfuran Derivatives

| Starting Material | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-Diformylfuran | Acid-treated Ni-Raney | 2,5-Bis(aminomethyl)furan | 42.6 | scirp.org |

| 2,5-Diformylfuran dioxime | Nickel-Raney | 2,5-Bis(aminomethyl)furan | 76 | scirp.org |

| 2,5-Diformylfuran dioxime | Rh/HZSM-5 | 2,5-Bis(aminomethyl)furan | 94.1 | rsc.org |

Stepwise Amination Routes from Hydroxymethylfurfural

Stepwise amination routes starting from the readily available biomass-derived platform chemical, 5-hydroxymethylfurfural (HMF), provide an alternative pathway to 2,5-bis(aminomethyl)furan (BAMF). These multi-step processes often allow for better control over the reaction and can lead to high yields of the desired product.

One approach involves a one-pot, two-step reaction. For instance, the synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from HMF was achieved through an amination-oxidation-amination-reduction (AOAR) strategy. rsc.org In the first stage, HMF undergoes an amination-oxidation-amination reaction over an α-MnO2 catalyst to produce 2,5-bis(N-methyl-iminomethyl)furan (BMIF) with a high yield of 98.3%. rsc.org The subsequent reduction of BMIF using a Ru/C catalyst affords BMAF in 96.1% yield. rsc.org

Another stepwise method for producing BAMF from HMF involves a two-stage reaction process using a bifunctional CuNiAlOx catalyst. nih.govrsc.org This process yielded BAMF in 85.9%. nih.govrsc.org A stepwise reductive amination process using a combination of catalysts has also been shown to be effective. The reaction is initiated at a lower temperature (120°C) with a Raney Co catalyst to primarily facilitate the amination of the carbonyl group of HMF, followed by an increase in temperature to 160°C with a Raney Ni catalyst for the amination of the hydroxyl group, resulting in an 88.3% yield of BAMF. researchgate.netnih.gov

The synthesis of this compound itself can be seen as a stepwise process starting from HMF, where HMF is first converted to BAMF, which is then hydrogenated to the final product.

Optimization of Reaction Parameters and Process Engineering

The efficiency and selectivity of the synthesis of this compound and its precursors are highly dependent on the reaction conditions. Therefore, the optimization of parameters such as temperature, hydrogen pressure, and the reaction medium is crucial for maximizing the yield and purity of the final product.

Influence of Temperature, Hydrogen Pressure, and Reaction Medium (e.g., non-aqueous, biphasic systems)

The interplay of temperature, hydrogen pressure, and the choice of solvent significantly affects the outcome of the synthesis.

In the direct reductive amination of 2,5-diformylfuran (DFF) to 2,5-bis(aminomethyl)furan (BAMF) over an acid-treated Ni-Raney catalyst, a systematic study of these parameters was conducted. scirp.orgresearchgate.net The highest yield of BAMF was achieved in a THF-water mixed reaction medium. scirp.orgresearchgate.net The optimal reaction temperature was found to be 120°C, and the optimal hydrogen pressure was 10 bar. researchgate.net Deviations from these optimal conditions resulted in lower yields. researchgate.net

For the hydrogenation of 2,5-bis(aminomethyl)furan to this compound, the reaction is typically carried out at elevated temperatures and pressures. In one example, the reaction was performed at 90°C under a hydrogen pressure of 6 MPaG using a Rh/C catalyst in a tetrahydrofuran (B95107) (THF) solvent. google.comepo.org Another example utilized a Ru/alumina catalyst under the same temperature and pressure conditions, also in THF. google.com The use of a non-aqueous solvent like THF is noted to be advantageous as it allows for the selective hydrogenation of the furan ring without affecting the aminomethyl groups. epo.org The amount of the non-aqueous solvent is also a critical parameter, with a preferred range of 1.0 to 20 times the mass of the starting material, 2,5-bis(aminomethyl)furan. epo.orggoogleapis.com The hydrogen pressure for this step is generally maintained between 0 and 25 MPa. googleapis.com

The synthesis of BAMF from 2,5-diformylfuran dioxime over a Rh/HZSM-5 catalyst was also optimized for these parameters, although specific values are not detailed in the provided search results. rsc.org

Table 3: Optimized Reaction Parameters for Synthesis

| Reaction | Catalyst | Temperature (°C) | H2 Pressure (bar/MPaG) | Reaction Medium | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| DFF to BAMF | Acid-treated Ni-Raney | 120 | 10 bar | THF-water | 42.6 | scirp.orgresearchgate.net |

| BAMF to this compound | Rh/C | 90 | 6 MPaG | THF | Not specified | google.comepo.org |

| BAMF to this compound | Ru/alumina | 90 | 6 MPaG | THF | Not specified | google.com |

One-Pot Synthesis Approaches for Enhanced Efficiency

The direct hydrogenation of BAF is advantageous because the starting material can be charged directly into the reaction system, streamlining the production process. google.comepo.org This method is versatile, utilizing a range of hydrogenation catalysts. Metals such as Ruthenium (Ru), Rhodium (Rh), Iron (Fe), and Copper (Cu) have been identified as effective catalysts for this transformation. google.com In particular, ruthenium and rhodium catalysts, often supported on materials like alumina or carbon, have demonstrated high efficacy. google.comepo.org The reaction is typically carried out in a non-aqueous solvent, with the amount of solvent being between 1.0 to 20 times the mass of the BAF starting material. epo.orggoogleapis.com

The starting material, 2,5-Bis(aminomethyl)furan, can itself be synthesized from readily available biomass-derived platform chemicals like 5-hydroxymethylfurfural (HMF) or 2,5-diformylfuran (DFF). rsc.orgsciengine.comscirp.org For instance, a highly efficient one-pot, two-stage process has been developed for the transformation of HMF into BAF using a bifunctional CuNiAlOₓ catalyst, achieving an 85.9% yield of BAF. rsc.org Another approach involves the direct reductive amination of DFF using Raney-Nickel catalysts, which also provides a pathway to the BAF precursor. scirp.org These upstream processes, when combined with the subsequent one-pot hydrogenation, represent a comprehensive and efficient route from biomass to this compound.

Table 1: One-Pot Synthesis of this compound and its Precursor

| Final Product | Starting Material | Catalyst | Key Reaction Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| This compound | 2,5-Bis(aminomethyl)furan | 5% Rh/C | Solvent: THF, Temp: 90°C, Pressure: 6 MPaG H₂ | Data not specified | google.com |

| This compound | 2,5-Bis(aminomethyl)furan | Ru, Rh, Fe, Cu based catalysts | Hydrogen source, one-pot synthesis | Efficient production | google.com |

| 2,5-Bis(aminomethyl)furan (Precursor) | 5-Hydroxymethylfurfural (HMF) | Cu₄Ni₁Al₄Oₓ | Two-stage process with NH₃ | 85.9% yield | rsc.org |

| 2,5-Bis(aminomethyl)furan (Precursor) | 2,5-Diformylfuran (DFF) | Acid-treated Ni-Raney | Solvent: THF-water, with NH₃ | 42.6% yield | scirp.org |

Reaction Mechanism and Kinetic Investigations in Synthesis

Understanding the reaction mechanism and kinetics of the synthesis of this compound is crucial for process optimization and catalyst design. The key transformation is the catalytic hydrogenation of the furan ring in 2,5-Bis(aminomethyl)furan. google.com

The mechanism of catalytic hydrogenation of furanic compounds typically involves the adsorption of the substrate onto the surface of a metal catalyst. youtube.com In this process, hydrogen molecules also adsorb onto the catalyst surface, often weakening the H-H bond. youtube.com The furan ring of the BAF molecule approaches the catalyst surface, and hydrogen atoms are added across the double bonds of the ring in a stepwise manner. This process is generally a "syn addition," meaning the hydrogen atoms add to the same face of the furan ring. youtube.com

Kinetic studies on the hydrogenation of related furanic compounds, such as 5-hydroxymethylfurfural (HMF) and 2,5-dimethylfuran (B142691) (DMF), provide valuable insights. For the hydrogenation of HMF to 2,5-bis-hydroxymethylfuran over a Ru/C catalyst, a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model was successfully applied. chemicals.gov.inresearchgate.net This model proposed a competitive adsorption of molecular hydrogen and HMF on the catalyst surface, with the surface reaction between the adsorbed species being the rate-determining step. chemicals.gov.inresearchgate.net The activation energy for this surface reaction was determined to be 104.9 kJ/mol. chemicals.gov.inresearchgate.net

Similarly, kinetic investigations into the hydrogenation of DMF over a Pt/C catalyst suggest a mechanism that can explain the parallel formation of both the ring-hydrogenated product (2,5-dimethyltetrahydrofuran) and ring-opened products. osti.gov The kinetics were well-described by assuming non-competitive adsorption between the organic species and hydrogen atoms. osti.gov The reaction rate and selectivity are significantly influenced by parameters such as temperature and hydrogen pressure. For instance, in the hydrogenation of DMF, higher temperatures and lower hydrogen pressures favored the cleavage of the C-O bond in the furan ring. osti.gov In the synthesis of this compound, controlling these conditions is vital to selectively hydrogenate the furan ring without causing undesired side reactions, such as the formation of 2-(aminomethyl)-5-(hydroxymethyl)tetrahydrofuran. epo.org

Table 2: Factors Influencing Reaction Kinetics in Furan Hydrogenation

| Parameter | Observed Effect in Related Furan Hydrogenations | Kinetic Model/Rationale | Reference |

|---|---|---|---|

| Temperature | Increased temperature generally increases the reaction rate. Can affect selectivity, favoring ring opening at higher temperatures. | Follows Arrhenius equation. Higher temps can overcome activation energy for side reactions. | chemicals.gov.inosti.gov |

| Hydrogen Pressure | Higher pressure increases the rate of hydrogenation. Order of reaction with respect to H₂ can vary. | Increases surface coverage of adsorbed hydrogen. Can shift selectivity towards full hydrogenation. | chemicals.gov.inosti.gov |

| Substrate Concentration | Reaction order with respect to the furanic substrate is often positive but can decrease at high concentrations. | Langmuir-Hinshelwood models account for catalyst surface saturation at high substrate concentrations. | chemicals.gov.in |

| Catalyst Type | Catalyst choice (e.g., Pt, Pd, Ru, Rh) significantly impacts activity and selectivity for ring hydrogenation vs. ring opening. | Different metals have varying affinities for adsorbing the furan ring and hydrogen, and different activation energies for specific reaction steps. | google.comosti.gov |

Chemical Reactivity, Functional Group Transformations, and Stereochemical Considerations

Reactivity of Aminomethyl Functional Groups

The reactivity of 2,5-Bis(aminomethyl)tetrahydrofuran (BAMTHF) is largely dictated by its two primary aminomethyl (-CH₂NH₂) groups. These functional groups are key to its utility as a versatile building block in the synthesis of a variety of chemical structures.

Nucleophilic Characteristics and Substitution Reactions

The amino groups in BAMTHF possess nucleophilic characteristics, enabling them to participate in substitution reactions. This reactivity allows for the introduction of various functional groups, leading to the formation of a wide range of derivatives. The nitrogen atoms of the amino groups have lone pairs of electrons, making them nucleophilic and capable of attacking electrophilic centers. This inherent reactivity is fundamental to its role as a synthetic intermediate in the creation of nitrogen-containing compounds and other complex molecules. sugar-energy.com

Amidation Reactions for Covalent Derivative Synthesis

A significant aspect of BAMTHF's reactivity is its ability to undergo amidation reactions. The aminomethyl groups can react with carboxylic acids, acid chlorides, or esters to form stable amide bonds. sugar-energy.com This type of reaction is crucial for the synthesis of polyamides and is a common strategy in the preparation of building blocks for many pharmaceutical compounds, including new antibacterial and antiviral drugs. sugar-energy.comsugar-energy.com For instance, the reaction of BAMTHF with dicarboxylic acids can lead to the formation of polyamides, materials with various industrial applications.

Stability and Transformations of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran (THF) ring of BAMTHF is a saturated heterocyclic system, which imparts a degree of stability to the molecule, especially when compared to its unsaturated precursor, 2,5-bis(aminomethyl)furan (B21128) (BAMF).

Oxidative Stability in Comparison to Unsaturated Furan (B31954) Analogues

The saturated nature of the tetrahydrofuran ring in BAMTHF makes it more resistant to oxidation compared to the furan ring in BAMF. While the aminomethyl groups can be oxidized to form imines or nitriles, the THF ring itself is relatively stable under typical oxidative conditions. This stability is a key differentiator from furan-based compounds, which are more susceptible to oxidative degradation.

Potential for Further Reduction and Derivatization of the Ring

While the THF ring is generally stable, it can undergo further transformations under specific and often forcing reaction conditions. For instance, the ring can be subject to ring-opening reactions, although this is less common than reactions involving the aminomethyl side chains. nih.gov The synthesis of various substituted tetrahydrofurans often involves cyclization reactions of precursors rather than direct derivatization of the THF ring. organic-chemistry.org However, derivatization is possible; for example, the ring-opening of THF can occur in the presence of certain catalysts or reagents, leading to linear structures. nih.govresearchgate.net

Stereochemistry and Isomerism in Synthesis and Reaction Products

The synthesis of this compound introduces stereochemical complexity due to the presence of two chiral centers at the C2 and C5 positions of the tetrahydrofuran ring. This results in the potential for cis and trans isomers, as well as enantiomeric forms of each.

The stereochemistry of BAMTHF can be influenced by the synthetic route and the catalysts used. For example, the hydrogenation of 2,5-bis(aminomethyl)furan to BAMTHF can lead to a mixture of cis and trans isomers. google.comgoogleapis.com The specific isomeric ratio can be dependent on the catalyst and reaction conditions employed. The three-dimensional structure and steric hindrance properties of BAMTHF can, in turn, affect the selectivity of its subsequent reactions. sugar-energy.com This is particularly important in applications like drug design, where the spatial arrangement of a molecule is critical for its biological activity. sugar-energy.com

Formation and Separation of Cis and Trans Isomers

The synthesis of 2,5-disubstituted tetrahydrofurans often results in the formation of both cis and trans stereoisomers. The relative orientation of the two aminomethyl groups at the C2 and C5 positions of the tetrahydrofuran ring gives rise to these isomers. The formation of a specific isomer, or the ratio of isomers, is highly dependent on the synthetic route and reaction conditions employed.

Stereoselective synthesis methods aim to produce a single desired isomer. For instance, in the synthesis of other substituted tetrahydrofurans, the choice of catalyst and reaction conditions can thermodynamically control the product stereochemistry, favoring the more stable trans isomer. nih.gov Conversely, specific reagents can direct the cyclization to yield cis-substituted products. nih.govorganic-chemistry.org For example, Prins-type cyclization of certain alkynyl alcohols can lead to cis-2,5-disubstituted tetrahydrofurans. organic-chemistry.org The reduction of a lactol generated from a γ-hydroxyketone bearing a chiral auxiliary is another method that has been used to produce 2,5-cis-disubstituted tetrahydrofurans. nih.gov While specific studies detailing the controlled formation of cis and trans isomers of this compound are not abundant, the principles of stereoselective synthesis of tetrahydrofuran rings are applicable. nih.govorganic-chemistry.org

When a mixture of cis and trans isomers is produced, their separation is necessary to obtain the pure, desired stereoisomer. The separation of closely related isomers can be challenging. For analogous diamine compounds like cyclohexane (B81311) diamines, a common method involves the differential solubility of their salts. google.com For example, converting a mixture of cis and trans diamines to their dihydrochloride (B599025) salts in a solvent like methanol (B129727) can lead to the preferential precipitation of one isomer, allowing for its recovery. google.com Another technique involves the formation of coordination complexes with inorganic salts, such as lithium bromide, which can selectively complex with one isomer, facilitating its separation. google.com

Impact of Stereoisomerism on Reactivity and Application Performance

Studies on structurally related compounds with a bis-tetrahydrofuran core, such as the acetogenin (B2873293) asimicin, have demonstrated that the stereochemistry of the tetrahydrofuran rings and adjacent functional groups has a significant effect on biological activity, including cytotoxicity against cancer cell lines. nih.govnih.gov It was shown that different stereoisomers of asimicin exhibit varied levels of potency, refuting earlier suggestions that the stereochemistry of the THF core had little effect on activity. nih.govnih.gov

Similarly, in the development of antifungal agents containing a tetrahydrofuran ring, it was found that only the cis isomers possessed in vitro activity, with the absolute configuration at one of the carbons being crucial for significant biological effect. nih.gov This suggests that for applications of this compound in areas like pharmaceuticals, the specific stereoisomer (cis or trans) will likely be a key determinant of its efficacy. sugar-energy.comsugar-energy.com The three-dimensional flexibility and steric hindrance afforded by the tetrahydrofuran ring can affect reaction selectivity when used as a synthetic intermediate. sugar-energy.com In polymer science, the use of a specific isomer of this compound as a monomer can influence the properties of the resulting polyamides or polyurethanes, as the stereochemistry can affect chain packing and intermolecular interactions. mdpi.com The ability of enzymes to control chirality is also a key consideration in the bio-based production of polymers. umn.edu

Analysis of Side Reactions, By-product Formation, and Selectivity Control

The synthesis of this compound, typically through the hydrogenation of 2,5-bis(aminomethyl)furan, is susceptible to side reactions that can reduce the yield of the desired product and complicate purification. google.comgoogleapis.com The high reactivity of the starting material and the product makes the process prone to the formation of by-products. googleapis.com

A significant side reaction observed is the hydrogenolysis of one of the C-N or C-O bonds, leading to undesired by-products. One such by-product that has been identified is 2-(aminomethyl)-5-methyltetrahydrofuran. google.comgoogleapis.com The formation of this compound is problematic because its structure is very similar to the target product, making it difficult to separate using common purification methods. google.comgoogleapis.com Another potential by-product, particularly when using aqueous solvents, is 2-(aminomethyl)-5-(hydroxymethyl)tetrahydrofuran. google.com

Controlling the selectivity of the hydrogenation reaction is crucial for the efficient production of this compound. Research has shown that the choice of catalyst and reaction conditions plays a vital role in minimizing the formation of by-products. google.comgoogleapis.com For instance, it has been found that using specific hydrogenation catalysts can selectively hydrogenate the furan ring without causing hydrogenolysis. google.com The use of a non-aqueous solvent, such as an ether, can also suppress the formation of certain by-products. google.comgoogle.com

The table below summarizes findings from patent literature on the impact of different catalysts on the synthesis of this compound from 2,5-bis(aminomethyl)furan.

Table 1: Catalyst Performance in the Synthesis of this compound

| Catalyst | Yield of this compound | Observation of 2-(aminomethyl)-5-methyltetrahydrofuran By-product | Reference |

|---|---|---|---|

| 5 mass % Ru/alumina (B75360) | High (not specified) | Not observed | google.comgoogleapis.com |

These findings highlight that a ruthenium-based catalyst supported on alumina can efficiently produce the desired product without the formation of the difficult-to-separate 2-(aminomethyl)-5-methyltetrahydrofuran by-product. google.comgoogleapis.com In contrast, a palladium on carbon catalyst led to a lower yield and the formation of this specific by-product. google.comgoogleapis.com The development of highly selective synthesis protocols for the precursor, 2,5-bis(aminomethyl)furan, is also an important aspect of achieving high purity of the final product. rsc.orgrsc.org

Applications in Advanced Materials Science and Polymer Chemistry Research

Monomer Development for Bio-based Polymer Architectures

As a diamine monomer, 2,5-Bis(aminomethyl)tetrahydrofuran is instrumental in the synthesis of various polymers through step-growth polymerization. Its flexible, saturated ring structure can impart unique properties to the resulting polymer backbone compared to its aromatic or unsaturated furan-based counterparts.

The two primary aminomethyl groups of this compound enable it to readily undergo amidation reactions with dicarboxylic acids or their derivatives (such as acid chlorides) to form polyamides. This reaction is a classic example of condensation polymerization, where the amine and carboxylic acid moieties react to form a stable amide bond, releasing a small molecule, typically water, as a byproduct.

The general reaction involves the step-wise formation of amide linkages between the diamine and a diacid monomer, leading to the growth of long polymer chains. The incorporation of the tetrahydrofuran (B95107) ring into the polyamide backbone introduces a flexible, non-aromatic segment, which can influence the polymer's physical properties, such as solubility, thermal characteristics, and mechanical performance. The resulting bio-based polyamides are subjects of research for applications ranging from engineering plastics to advanced fibers.

Polyurethanes are formed through the addition reaction of a diisocyanate with a compound containing at least two active hydrogen atoms, such as a diol or a diamine. When this compound is used as a chain extender in polyurethane synthesis, its primary amine groups react vigorously with the isocyanate (-NCO) groups of a diisocyanate monomer or prepolymer.

This reaction forms urea linkages (-NH-CO-NH-), resulting in a polyurea or a polyurethane-urea copolymer. The reaction is typically rapid and does not produce a byproduct. The structure of the diamine, including the flexibility of the tetrahydrofuran ring, plays a significant role in determining the morphology of the hard segments within the polyurethane structure, thereby influencing the material's elasticity, hardness, and thermal stability.

The synthesis of polyesters involves the formation of ester bonds, typically through the reaction of a diol with a dicarboxylic acid. Research into the enzymatic polymerization of furan-based monomers to create bio-based polyesters has primarily focused on using furan (B31954) derivatives with hydroxyl or carboxyl functional groups, such as 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-furandicarboxylic acid (FDCA) researchgate.netmdpi.comtetrawill.comresearchgate.net.

The chemical structure of this compound, being a diamine, is suited for the formation of polyamides through reaction with dicarboxylic acids google.com. The formation of pure polyesters from a diamine monomer is not a conventional chemical pathway. Consequently, the use of this compound for the specific purpose of enzymatic polymerization to form novel furan-based polyesters is not extensively documented in scientific literature, which reserves this application for diol and diacid furanic monomers.

Role as a Curing Agent in Epoxy Resin Systems

The primary amine groups of this compound make it an effective curing agent, or hardener, for epoxy resins. In this role, it reacts with the epoxide rings of the resin to create a rigid, three-dimensional thermoset network.

The curing of an epoxy resin with this compound proceeds through a nucleophilic addition mechanism. Each primary amine group (-NH₂) contains two active hydrogen atoms. The process unfolds in stages:

Primary Amine Reaction: The nitrogen atom of a primary amine group attacks one of the carbon atoms of an epoxide ring, forcing the ring to open and forming a hydroxyl group (-OH) and a secondary amine (-NH-).

Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxide ring, creating a tertiary amine and a second hydroxyl group.

Since each molecule of this compound has two primary amine groups, a single molecule can react with up to four epoxide groups. This tetra-functionality allows the diamine to act as a cross-linker, connecting multiple epoxy polymer chains together. This process, often accelerated by heat, transforms the low-viscosity liquid resin into a solid, infusible, and insoluble three-dimensional network with high strength and chemical resistance kohesibond.com.

The choice of curing agent is critical in defining the final properties of the cured epoxy thermoset epotek.com. The use of a cycloaliphatic amine like this compound typically imparts a unique balance of thermal and mechanical properties.

Thermal Stability: The saturated ring structure contributes to a relatively high glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a softer, rubbery state epotek.compcimag.com. Cycloaliphatic amines can yield high Tg values, often requiring elevated temperatures for full curing but resulting in good performance at high service temperatures focenter.com. The thermal stability, often assessed by thermogravimetric analysis (TGA), is influenced by the cross-link density and the inherent stability of the molecular structure.

Mechanical Properties: Cured epoxy resins are known for their strength and stiffness. The structure of the cycloaliphatic hardener influences the cross-link density and chain mobility of the polymer network, which in turn dictates the tensile strength, modulus (stiffness), and flexibility of the final material. Formulations using cycloaliphatic amines can achieve excellent mechanical performance, including high tensile and flexural strength google.comfocenter.com.

The following table presents typical mechanical and thermal properties for an epoxy resin cured with various cycloaliphatic amine hardeners, illustrating the performance range achievable with this class of curing agents.

| Property | Curing Agent System 1 | Curing Agent System 2 | Curing Agent System 3 |

|---|---|---|---|

| Glass Transition Temperature (Tg), °C | 94 | 110 | 93 |

| Tensile Strength (psi) | 9,725 | 9,736 | 9,235 |

| Tensile Modulus (psi) | 298,000 | 318,000 | 310,000 |

| Flexural Strength (psi) | 16,892 | 17,950 | 15,926 |

| Flexural Modulus (psi) | 382,000 | 401,000 | 415,000 |

Exploration in Specialty Functional Polymeric Materials

The unique chemical architecture of this compound (BAMTHF), characterized by its saturated heterocyclic tetrahydrofuran ring and two primary amine functionalities, positions it as a promising monomer in the development of specialty functional polymeric materials. Its incorporation into polymer backbones can impart distinct properties compared to polymers derived from its aromatic counterpart, 2,5-bis(aminomethyl)furan (B21128) (BAMF), or other linear aliphatic diamines. Research in this area focuses on leveraging the structural attributes of BAMTHF to create polymers with tailored thermal, mechanical, and functional characteristics.

The primary amine groups of this compound allow it to readily participate in polymerization reactions, most notably in the synthesis of polyamides and polyurethanes. The saturated and non-planar nature of the tetrahydrofuran ring in BAMTHF introduces flexibility into the polymer chain, which can influence the material's physical properties. This contrasts with the rigid and planar structure of the furan ring in BAMF-based polymers.

Detailed Research Findings

Research into polyamides synthesized from this compound has highlighted the significant impact of the saturated THF ring on the thermal properties of the resulting polymers. The conformational flexibility of the THF ring can facilitate more efficient polymer chain packing and stronger intermolecular forces, potentially leading to enhanced thermal stability. In contrast, polyamides derived from the unsaturated and rigid 2,5-bis(aminomethyl)furan (BAMF) may experience intramolecular hydrogen bonding, which can limit the formation of the strong intermolecular hydrogen bonds that are characteristic of high-performance polyamides.

Furthermore, the synthesis of polyamides from furan-based monomers can sometimes be complicated by decarboxylation at the high temperatures required for polymerization, which can limit the achievable molecular weight and adversely affect the mechanical properties. The use of the more stable tetrahydrofuran structure in BAMTHF can mitigate these issues.

While extensive research on a wide array of specialty polymers derived specifically from this compound is still emerging, the properties of polymers from related furan-based monomers provide valuable insights. For instance, polyamides and poly(ester amide)s derived from 2,5-furandicarboxylic acid (FDCA), another key bio-based monomer, have been shown to exhibit excellent mechanical and thermal properties. These furan-based aromatic polyamides and poly(ester amide)s often demonstrate high crystallinity due to intermolecular hydrogen bonding, contributing to their superior thermomechanical performance. However, in some FDCA-based polyamides, intramolecular hydrogen bonds can prevail, leading to more amorphous materials.

The exploration of this compound extends to its potential use as a curing agent for epoxy resins, a role in which its furan-based precursor, 2,5-bis(aminomethyl)furan, has also been investigated. The amine groups of BAMTHF can react with the epoxide groups of the resin to form a cross-linked thermoset material. The flexible tetrahydrofuran backbone of BAMTHF would be expected to influence the mechanical properties of the cured epoxy, potentially enhancing its toughness and flexibility.

Comparative Thermal Properties of Polyamides

The following table provides a comparative overview of the key thermal properties of polyamides derived from this compound (BAMTHF) and its unsaturated analog, 2,5-Bis(aminomethyl)furan (BAMF).

| Monomer | Polymer Type | Glass Transition Temperature (°C) | Degradation Temperature (°C) | Key Structural Feature |

|---|---|---|---|---|

| This compound (BAMTHF) | Polyamide | 120–150 | 300–350 | Saturated, flexible THF ring |

| 2,5-Bis(aminomethyl)furan (BAMF) | Polyamide | 89–138 | 357–408 | Unsaturated, rigid furan ring |

Catalytic Applications and Ligand Chemistry Research

Design and Application as a Ligand in Homogeneous and Heterogeneous Catalysis

The fundamental design of 2,5-Bis(aminomethyl)tetrahydrofuran, with its two aminomethyl groups, allows it to function as a chelating ligand, forming stable complexes with a variety of transition metals. nih.gov This chelation can influence the electronic and steric environment of the metal center, thereby modulating its catalytic activity and selectivity. The tetrahydrofuran (B95107) backbone imparts a degree of conformational rigidity, which can be advantageous in creating well-defined catalytic pockets.

In the context of homogeneous catalysis , the solubility of BAMTHF and its metal complexes in various organic solvents is a key advantage, allowing for reactions to occur in a single phase. youtube.com This facilitates catalyst-substrate interaction and often leads to high catalytic efficiency and selectivity under milder reaction conditions. Research in this area explores the synthesis of novel metal-BAMTHF complexes and their subsequent application in a range of chemical transformations. The ability to fine-tune the electronic properties of the metal center through the nitrogen donor atoms of BAMTHF is a critical aspect of designing these catalysts for specific reactions.

For heterogeneous catalysis , BAMTHF can be immobilized onto solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems, such as ease of separation from the reaction mixture and potential for catalyst recycling. The amine functional groups of BAMTHF provide convenient handles for grafting the molecule onto materials like silica, alumina (B75360), or polymers. Once immobilized, these BAMTHF-functionalized materials can be used to chelate metal ions, creating solid-supported catalysts with active sites that are accessible to reactants. While the potential is significant, detailed research findings on specific applications of BAMTHF as a ligand in broad heterogeneous catalysis are still an emerging area of study.

Facilitation of Diverse Chemical Transformations through Catalytic Systems

The catalytic systems derived from this compound are anticipated to facilitate a variety of chemical transformations, leveraging the reactivity of the coordinated metal center. The primary amine groups in the ligand architecture are crucial for these catalytic functions.

One of the key areas of application is in hydrogenation reactions . The precursor to BAMTHF, 2,5-bis(aminomethyl)furan (B21128) (BAMF), is synthesized via the catalytic hydrogenation of biomass-derived compounds like 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov The synthesis of BAMTHF itself involves the hydrogenation of BAMF, a reaction often catalyzed by transition metals such as ruthenium, rhodium, iron, or copper. rsc.orgbohrium.com This indicates that metal complexes, potentially including those with BAMTHF or similar ligands, are active in hydrogenation processes. While BAMTHF is the product in this specific case, the underlying principle suggests that BAMTHF-metal complexes could be effective catalysts for the hydrogenation of other unsaturated compounds.

Furthermore, the amine functionalities in BAMTHF suggest its potential use in reactions such as reductive amination . This process is crucial for the synthesis of amines from carbonyl compounds and is often catalyzed by metal complexes. The ability of BAMTHF to coordinate with a metal and potentially participate in the reaction mechanism makes it a candidate for ligand development in this field.

The table below summarizes the synthesis of BAMTHF from its precursor, highlighting the types of catalysts and conditions that are relevant to the potential catalytic applications of BAMTHF itself.

| Starting Material | Catalyst | Reaction Type | Product | Reference |

| 2,5-bis(aminomethyl)furan | Ru/Alumina | Hydrogenation | This compound | rsc.org |

| 2,5-bis(aminomethyl)furan | Rh/C | Hydrogenation | This compound | rsc.org |

| 2,5-diformylfuran dioxime | Raney Ni | Hydrogenation | 2,5-Bis(aminomethyl)furan | researchgate.net |

| 5-hydroxymethylfurfural | CuNiAlOx | Reductive Amination | 2,5-Bis(aminomethyl)furan | rsc.org |

Investigations in Electrochemical Catalysis: Case Studies (e.g., HMF conversion)

The electrochemical conversion of biomass-derived platform molecules, such as 5-hydroxymethylfurfural (HMF), into value-added chemicals is a rapidly growing field of sustainable chemistry. researchgate.net Electrocatalytic oxidation of HMF can yield a range of valuable products, including 2,5-furandicarboxylic acid (FDCA), a potential bio-based replacement for terephthalic acid in polymer production. elsevierpure.com

While there is a substantial body of research on various electrocatalysts for HMF oxidation, including noble metals, non-noble metals, and metal-free systems, specific studies detailing the use of this compound as a ligand in these systems are not extensively documented in publicly available literature. researchgate.netacs.org However, the principles of ligand-modified electrocatalysis provide a framework for postulating the potential role of BAMTHF.

Amine-containing molecules can influence the performance of electrocatalysts. For instance, in some systems, nitrogen-containing ligands can modulate the electronic structure of the metal active sites, enhancing catalytic activity and selectivity. Polyaniline, a non-metallic polymer with nitrogen functionalities, has been investigated as a catalyst for the selective electrooxidation of HMF to 5-formyl-furan-2-formic acid (FFCA). bohrium.comrsc.org This suggests that nitrogen-containing compounds can play a direct role in the catalytic process.

A hypothetical application of BAMTHF in this context could involve its use as a ligand to create a molecularly-defined catalyst immobilized on an electrode surface. The BAMTHF could chelate a catalytically active metal, and this complex could then mediate the electron transfer processes involved in HMF oxidation. The structure of the BAMTHF ligand could influence the binding of the HMF substrate and the desorption of the product molecules, potentially leading to improved reaction rates and selectivities.

The table below presents a selection of catalysts that have been studied for the electrochemical oxidation of HMF, illustrating the diversity of materials employed in this field.

| Catalyst | Reaction | Product | Key Finding | Reference |

| Ruthenium pincer complexes | Homogeneous oxidation | Furan-2,5-dicarboxylic acid (FDCA) | Catalyzes the direct and selective oxidation of HMF to FDCA using alkaline water. | elsevierpure.com |

| Polyaniline/Carbon Paper | Electrooxidation | 5-formyl-furan-2-formic acid (FFCA) | Non-metallic catalyst with moderate oxidation capacity shows high selectivity for FFCA. | rsc.org |

| PdAu/Sibunit carbon | Selective oxidation | 2,5-furandicarboxylic acid (FDCA) | Bimetallic catalyst on a carbon support shows high selectivity to FDCA under mild conditions. | mdpi.com |

While direct case studies for BAMTHF in electrochemical HMF conversion are lacking, the existing research on related systems provides a strong rationale for future investigations into its potential in this important area of green chemistry.

Investigation of Structural Analogues and Derivative Chemistry

Comparative Research with Furanic and Tetrahydrofuran (B95107) Analogues

The unique properties of 2,5-Bis(aminomethyl)tetrahydrofuran can be better understood by comparing it with its structural relatives. These analogues, which include both furanic and other tetrahydrofuran-based molecules, provide a basis for evaluating the impact of the saturated tetrahydrofuran ring and the aminomethyl functional groups on the compound's reactivity and potential uses.

2,5-Bis(aminomethyl)furan (B21128) (BAMF) is the unsaturated furanic counterpart to BAMTHF. researchgate.net It serves as a key monomer in the synthesis of polyamides and polyurethanes. researchgate.net The primary route to BAMF involves the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) or 2,5-diformylfuran (DFF). researchgate.netrsc.org For instance, a bifunctional CuNiAlOx catalyst has been effectively used for the one-pot conversion of HMF to BAMF. rsc.orgnih.gov Another efficient method involves the catalytic dehydration-hydrogenation of 2,5-diformylfuran dioxime over a Rh/HZSM-5 catalyst, achieving a high yield of 94.1%. rsc.org The presence of the aromatic furan (B31954) ring in BAMF, as opposed to the saturated ring in BAMTHF, influences its rigidity and electronic properties, which in turn affects the characteristics of the polymers derived from it.

2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF), also known as dihydroxymethyl-tetrahydrofuran (DHMTHF), is a diol that shares the same saturated ring system as BAMTHF but possesses hydroxyl groups instead of amino groups. It is typically produced by the hydrogenation of 2,5-bis(hydroxymethyl)furan (BHMF), where the furan ring is also reduced. wikipedia.org This process can be carried out using catalysts like RANEY® Cu and Ni in a continuous-flow hydrogenation reactor. researchgate.net BHMTHF has shown significant potential as a complexing agent in the synthesis of cyclic carbonates and as a building block for various polymers. researchgate.net A comparative study of BHMTHF with BAMTHF highlights the differences in reactivity conferred by the hydroxyl versus the amino functional groups, particularly in polymerization reactions.

2,5-Bis(hydroxymethyl)furan (BHMF) is a bio-based diol produced from the reduction of 5-hydroxymethylfurfural (HMF). wikipedia.orgfur4sustain.eu This conversion can be achieved through various methods, including catalytic hydrogenation and the Cannizzaro reaction. ncsu.edumdpi.com For example, a high yield of BHMF (97%) can be obtained using a Cu/SiO2 catalyst. nih.gov BHMF is a versatile platform chemical used in the production of polyesters, polyurethane foams, and as a precursor for other valuable chemicals. wikipedia.orgnih.gov However, polyesters derived from BHMF can sometimes exhibit lower molecular weight and less favorable physical properties. researchgate.net Unlike the saturated BHMTHF, the furan ring in BHMF imparts aromatic character and rigidity to the molecule. nih.gov

2,5-Diformylfuran (DFF) is a key bio-based platform chemical derived from the selective oxidation of HMF. tandfonline.comresearchgate.net It is a versatile intermediate with applications in the synthesis of polymers, pharmaceuticals, and as a crosslinking agent. ontosight.airesearchgate.net DFF can be used as a monomer in the production of furan-based polymers and as a precursor for synthesizing bioactive molecules. ontosight.ai Notably, DFF has been investigated as a bio-based and safer alternative to glutaraldehyde (B144438) for enzyme immobilization. nih.gov The two formyl groups of DFF make it a highly reactive molecule, capable of undergoing various condensation reactions. ontosight.ai

5-Hydroxymethylfurfural (HMF) is a crucial platform chemical derived from the dehydration of C6 sugars like fructose (B13574) and glucose. rsc.orgnih.gov It is a multifunctional molecule containing a furan ring, a hydroxyl group, and a formyl group, making it a versatile precursor for a wide range of valuable chemicals. rsc.orgnih.gov HMF can be converted into BAMF, BHMF, and DFF through reductive amination, reduction, and oxidation, respectively. researchgate.netrsc.orgfrontiersin.org The production of HMF from biomass is a key step in the value chain of bio-based chemicals, although challenges related to its stability and purification remain. fur4sustain.eu

Table 1: Comparison of this compound and its Analogues

| Compound | Abbreviation | Key Functional Groups | Saturation | Key Applications |

| This compound | BAMTHF | Aminomethyl, Tetrahydrofuran | Saturated | Epoxy resin curing agents, Polyamides, Polyimides |

| 2,5-Bis(aminomethyl)furan | BAMF | Aminomethyl, Furan | Unsaturated | Monomer for polyamides and polyurethanes researchgate.net |

| 2,5-Bis(hydroxymethyl)tetrahydrofuran | BHMTHF | Hydroxymethyl, Tetrahydrofuran | Saturated | Complexing agent, Polymer building block researchgate.net |

| 2,5-Bis(hydroxymethyl)furan | BHMF | Hydroxymethyl, Furan | Unsaturated | Monomer for polyesters and polyurethanes wikipedia.org |

| 2,5-Diformylfuran | DFF | Formyl, Furan | Unsaturated | Polymer synthesis, Crosslinking agent ontosight.ainih.gov |

| 5-Hydroxymethylfurfural | HMF | Hydroxymethyl, Formyl, Furan | Unsaturated | Platform chemical for various derivatives rsc.orgnih.gov |

Synthetic Approaches to Novel this compound Derivatives

The versatile structure of this compound, with its two primary amine groups and a flexible tetrahydrofuran ring, makes it an excellent starting material for the synthesis of a variety of derivatives with tailored properties. sugar-energy.com

Research into the derivatization of BAMTHF is an active area, driven by the quest for new materials and molecules with specific functionalities. The primary amino groups of BAMTHF are reactive sites for a range of chemical transformations. For example, they can undergo reactions such as acylation, alkylation, and condensation with aldehydes and ketones to form Schiff bases. These reactions open up pathways to a wide array of new molecules.

One notable synthetic route involves the reaction of BAMTHF with acidic compounds to form amides. This amidation reaction is fundamental in creating building blocks for new pharmaceuticals, particularly in the development of novel antibacterial and antiviral agents. sugar-energy.com

Furthermore, the development of N-substituted BAMF derivatives has been explored, which can then be hydrogenated to the corresponding N-substituted BAMTHF derivatives. researchgate.net For instance, a one-pot amination-oxidation-amination-reduction strategy has been developed for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from HMF, which could then be hydrogenated to the tetrahydrofuran analogue. rsc.org Such strategies provide efficient pathways to novel derivatives with modified properties, such as solubility and reactivity, expanding the application scope of the BAMTHF core structure.

Elucidation of Structure-Reactivity and Structure-Property Relationships in Derivative Design

The design of derivatives based on this compound (BAMTHF) is a critical area of research focused on tailoring material properties for specific applications, primarily in the field of high-performance polymers. The relationships between the molecular structure of BAMTHF-based monomers and the resulting polymer's reactivity and physical characteristics are governed by several key structural factors. These include the saturation of the heterocyclic ring, the stereochemistry of the substituents on the ring, and the nature of co-monomers used in polymerization.

Influence of Ring Saturation: Furan vs. Tetrahydrofuran

A primary structural modification involves the comparison between derivatives containing a saturated tetrahydrofuran ring and those with an unsaturated furan ring, such as 2,5-Bis(aminomethyl)furan (BAMF). The hydrogenation of the furan ring to a tetrahydrofuran ring introduces significant changes in the monomer's geometry and flexibility, which in turn dictates the properties of the resulting polymers, particularly polyamides.

Reactivity: The two primary amine groups of BAMTHF are the main sites of reactivity, readily participating in reactions like polycondensation with dicarboxylic acids to form polyamides. The flexibility of the saturated tetrahydrofuran ring, compared to the rigid, planar furan ring of BAMF, can influence the reactivity of the amine groups during polymerization. The specific conformation of the aminomethyl groups relative to the ring (e.g., cis or trans isomers) also plays a crucial role.

Polymer Properties: The structural difference between the furan and tetrahydrofuran core has a profound impact on the thermal and mechanical properties of the derived polyamides. Polyamides based on the flexible, non-planar BAMTHF generally exhibit different chain packing and intermolecular interactions compared to those from the rigid, planar BAMF. This is reflected in key thermal properties such as the glass transition temperature (Tg) and the degradation temperature. For instance, polyamides derived from BAMTHF tend to have higher glass transition temperatures than those from BAMF.

The presence of the furan ring in BAMF-based polyamides can lead to intramolecular hydrogen bonding, which may hinder the formation of strong intermolecular hydrogen bonds that are typically responsible for high crystallinity and thermal stability in conventional polyamides. mdpi.com In some cases, furan-based polyamides can undergo decarboxylation at the high temperatures required for synthesis, which can limit the achievable molecular weight and negatively affect mechanical properties. researchgate.net Conversely, the saturated THF ring in BAMTHF provides more conformational flexibility, potentially allowing for more efficient chain packing and stronger intermolecular forces in the resulting polyamides, leading to enhanced thermal stability. sugar-energy.com

| Monomer | Polymer Type | Glass Transition Temp (°C) | Degradation Temp (°C) | Key Structural Feature |

| This compound (BAMTHF) | Polyamide | 120–150 | 300–350 | Saturated, flexible THF ring |

| 2,5-Bis(aminomethyl)furan (BAMF) | Polyamide | 89-138 | 357-408 | Unsaturated, rigid furan ring |

This table presents a comparative overview of the thermal properties of polymers derived from BAMTHF and its unsaturated analog, BAMF. The data is compiled from typical ranges found in research literature. researchgate.net

Impact of Stereochemistry

The use of specific isomers (e.g., cis vs. trans) can influence the crystallinity of the resulting polymer. A more regular, linear chain structure, potentially arising from a specific isomer, can facilitate more ordered packing, leading to semi-crystalline polymers with higher melting points and improved mechanical strength. Conversely, using a mixture of isomers or an isomer that introduces kinks in the polymer backbone can disrupt chain packing, resulting in amorphous polymers with lower glass transition temperatures and increased solubility. researchgate.net Research on other cyclic monomers has shown that the use of bent or distorted isomers can hinder efficient chain packing, leading to higher glass transition temperatures in some cases. researchgate.net

Influence of Co-monomer Structure in Derivative Design

In the synthesis of copolymers, such as polyamides or poly(ester amide)s, the structure of the dicarboxylic acid or diol co-monomer plays a vital role in defining the final properties. The length and flexibility of the co-monomer's aliphatic chain, or the rigidity of an aromatic co-monomer, work in concert with the structure of the BAMTHF derivative.

Studies on related furan-based copolyamides have shown that increasing the number of methylene (B1212753) units in the aliphatic diamine or diacid co-monomer enhances the flexibility of the polymer chain. nih.gov This increased flexibility typically leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm). semanticscholar.org Conversely, incorporating rigid aromatic co-monomers can increase the Tg and enhance thermal stability. The introduction of bulky side groups on the co-monomer can also improve the solubility of the resulting polyamide in organic solvents by reducing the efficiency of chain packing. researchgate.netresearchgate.net

| Furan Polyamide Derivative | Co-monomer Chain Length (CH₂) | Glass Transition Temp (°C) | Tensile Strength (MPa) |

| PA5F | 5 | 138 | 84 |

| PA8F | 8 | Not specified | 62 |

| PA12F | 12 | 89 | 45 |

This table illustrates the effect of the aliphatic diamine chain length on the properties of polyamides derived from a furan-based dicarboxylic acid, demonstrating the structure-property relationships applicable to BAMTHF-derived polymers. researchgate.net

By systematically modifying these structural elements—ring saturation, stereochemistry, and co-monomer architecture—researchers can precisely control the reactivity of the monomers and the physical properties of the resulting polymers, enabling the design of advanced materials tailored for specific performance requirements.

Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic Techniques (e.g., NMR, MS) for Compound Characterization and Purity Assessment

Spectroscopic methods are fundamental in the molecular-level identification and purity verification of 2,5-Bis(aminomethyl)tetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aminomethyl (-CH₂NH₂) protons and the protons on the tetrahydrofuran (B95107) ring would be observed. The integration of these signals helps in quantifying the relative number of protons in different environments, confirming the structure.

¹³C NMR spectroscopy is used to identify the number and type of carbon atoms in the molecule. A ¹³C NMR spectrum of this compound is expected to show a symmetric molecular structure. googleapis.com

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which serves to confirm its identity. An accurate mass measurement of the molecular ion peak provides strong evidence for the elemental composition of the compound. googleapis.com The fragmentation pattern can offer additional structural information.

Table 1: Spectroscopic Data for this compound and Related Compounds This table is interactive. Users can sort and filter the data.

| Compound | Technique | Key Observations | Reference |

|---|---|---|---|

| This compound | ¹H NMR, ¹³C NMR | Chemical shifts reveal a tetrahydrofuran ring and a symmetric molecular structure. | googleapis.com |

| This compound | MS | Accurate mass measurement confirms the molecular formula. | googleapis.com |

| 2,5-Bis(aminomethyl)furan (B21128) | ¹H NMR (DMSO-d₆) | δ (ppm) = 2.7 (s, 6H, NH₂ and H₂O), 3.6 (s, 4H, CH₂), 6.0 (s, 2H, furan). | researchgate.net |

| 2,5-Bis(aminomethyl)furan | EI-MS | Provides fragmentation pattern for structural confirmation. | researchgate.net |

Chromatographic Methods (e.g., GC-FID) for Yield Determination and Reaction Progress Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents, allowing for accurate quantification.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used method for monitoring the progress of the synthesis of this compound and for determining the final product yield. googleapis.com The technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The flame ionization detector provides a response that is proportional to the mass of the carbon-containing analyte, enabling quantitative analysis. For instance, in the synthesis of this compound from 2,5-bis(aminomethyl)furan, GC-FID can be used to measure the disappearance of the starting material and the appearance of the product over time. googleapis.com The yield can be calculated by comparing the peak area of the product to that of a known standard. googleapis.com A patent describes a method where the yield of this compound was determined by the proportion of its area value to the total area value of all peaks in the GC-FID chromatogram. googleapis.com

Table 2: Chromatographic Analysis of this compound Synthesis This table is interactive. Users can sort and filter the data.

| Analytical Method | Application | Key Findings | Reference |

|---|---|---|---|

| GC-FID | Yield Determination | The yield of this compound was determined to be 82% based on the ratio of peak areas. | googleapis.com |

| GC-MS | Product Identification and Quantification | Analysis of the reaction product indicated 100 mol% of this compound. | googleapis.comgoogle.com |

| GC-MS | Byproduct Analysis | In a different reaction, analysis showed 91 mol% this compound and 9 mol% of the byproduct 2-(aminomethyl)-5-methyltetrahydrofuran. | googleapis.comgoogle.com |

Advanced Characterization Techniques (e.g., X-ray Crystallography for solids)

For an unambiguous determination of the three-dimensional structure of this compound, advanced characterization techniques are employed.

X-ray Crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct a three-dimensional electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. While obtaining single crystals of this compound can be challenging due to its nature, if successful, X-ray crystallography would provide unequivocal proof of its stereochemistry and conformation.

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Aspects of Production and Application

The production of 2,5-Bis(aminomethyl)tetrahydrofuran is intrinsically linked to green chemistry principles, primarily through its synthesis from renewable biomass resources. The typical synthetic pathway begins with biomass-derived platform chemicals such as 5-hydroxymethylfurfural (B1680220) (HMF) or 2,5-diformylfuran (DFF). researchgate.net These precursors are converted to 2,5-bis(aminomethyl)furan (B21128) (BAF), which is then hydrogenated to yield the final saturated product, this compound.

Key to the sustainability of this process is the use of efficient catalytic systems. For instance, the synthesis of the BAF precursor from 2,5-diformylfuran dioxime has been achieved with a high yield of 94.1% using a Rh/HZSM-5 catalyst. rsc.org Another green approach involves the direct reductive amination of DFF over acid-treated Raney-Ni catalysts. Furthermore, a highly efficient one-pot, two-stage process for converting HMF to BAF has been developed using a bifunctional CuNiAlOx catalyst, achieving an 85.9% yield. nih.gov The application of such catalytic processes, which often operate under mild conditions and with high selectivity, minimizes waste and energy consumption, aligning with the core tenets of green chemistry.

The use of this compound as a building block for polymers, such as polyamides and polyimides, further contributes to its green profile by enabling the production of bio-based plastics. nih.govmdpi.com This shift from petrochemical feedstocks to renewable ones is a critical step towards a more sustainable chemical industry.

| Precursor | Intermediate | Catalyst | Yield |

| 2,5-diformylfuran dioxime | 2,5-bis(aminomethyl)furan | Rh/HZSM-5 | 94.1% |

| 2,5-diformylfuran | 2,5-bis(aminomethyl)furan | Acid-treated Raney-Ni | 42.6% |

| 5-hydroxymethylfurfural | 2,5-bis(aminomethyl)furan | CuNiAlOx | 85.9% |

Integration within Biorefinery Concepts and Circular Economy Models

The synthesis of this compound is a prime example of the valorization of biomass within a biorefinery framework. nih.gov Biorefineries aim to convert biomass into a range of value-added products, including chemicals, fuels, and materials, analogous to petroleum refineries. HMF, the key precursor to this compound, is a versatile platform molecule that can be obtained from the dehydration of C6 sugars derived from lignocellulosic biomass. researchgate.netnih.gov

The integration of this compound production into a biorefinery concept contributes to a circular economy by creating value from renewable resources and potentially reducing reliance on fossil fuels. rsc.org The furan-based chemicals derived from biomass can be used to produce a variety of materials, and recent research has focused on the chemical recycling of these bio-based polymers, which would further close the loop in a circular economy model. nih.gov The development of efficient and economically viable processes for the conversion of biomass to this compound and its derivatives is an active area of research, with the goal of creating sustainable and circular product life cycles.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The presence of two primary amine groups and a tetrahydrofuran (B95107) ring in this compound makes it an interesting candidate for exploration in supramolecular chemistry and self-assembly. nih.govresearchgate.net Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized structures. The amine groups in this compound can participate in hydrogen bonding, a key interaction in directing self-assembly.

Research on similar diamine molecules has shown their ability to form well-ordered two-dimensional structures on surfaces. acs.org For instance, diphenylethylenediamine enantiomers have been observed to self-assemble into homochiral chains and spiral structures on a copper surface, with the amine groups playing a crucial role in the interaction with the substrate. acs.org It is plausible that this compound could exhibit similar self-assembly behavior, potentially leading to the formation of functional nanostructures. The tetrahydrofuran ring can also influence the packing and orientation of the molecules in a self-assembled system. Further research in this area could unlock applications in areas such as catalysis, sensing, and materials science. rsc.orgfluorochem.co.uk

Research into Corrosion Inhibition Mechanisms and Applications

Organic compounds containing heteroatoms like nitrogen, such as amines, are known to be effective corrosion inhibitors for various metals and alloys. kfupm.edu.saresearchgate.net The mechanism of inhibition generally involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. ekb.egnih.gov The amino groups in this compound can act as active sites for adsorption on a metal surface. kfupm.edu.sa

| Inhibitor Type | Mechanism of Action | Key Functional Groups |

| Anodic Inhibitors | Form a passive film on the anode, slowing down the oxidation reaction. | Chromates, molybdates, phosphates |

| Cathodic Inhibitors | Form a protective film on the cathode, slowing down the reduction reaction. | Zinc and its alloys, aluminum, magnesium |

| Mixed Inhibitors | Affect both anodic and cathodic reactions. | Many organic compounds, including amines |

Development as Absorbents for Acidic Gases (e.g., CO2, SO2, H2S)

Amine scrubbing is a well-established technology for the removal of acidic gases like carbon dioxide (CO2), hydrogen sulfide (H2S), and sulfur dioxide (SO2) from industrial gas streams. wikipedia.orggazpack.nl The process relies on the chemical reaction between the acidic gases and an amine solution. doe.govaspentech.com The two primary amine groups in this compound make it a potential candidate for this application.

The efficiency of CO2 capture by amine-functionalized materials is a significant area of research. acs.orgnih.govresearchgate.net The amine groups react with CO2 to form carbamates or bicarbonates, effectively capturing the gas. nih.gov The use of solid adsorbents functionalized with amines is also being explored as an alternative to liquid amine scrubbing, offering potential advantages in terms of energy consumption and reduced corrosion. bohrium.com Research into this compound as an acid gas absorbent would involve evaluating its absorption capacity, reaction kinetics, and stability under various process conditions.

Utility as a Solvent and Reaction Medium in Specialized Organic Synthesis

Tetrahydrofuran (THF) is a widely used solvent in organic synthesis due to its good solvating properties for a range of compounds and its compatibility with many organometallic reagents. eschemy.comwikipedia.orgorganic-chemistry.org Derivatives of THF, such as 2-methyltetrahydrofuran, are also gaining attention as more sustainable, bio-based solvents. rsc.org